molecular formula C16H12Cl2O3 B3025013 2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-52-9

2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3025013
CAS No.: 898759-52-9
M. Wt: 323.2 g/mol
InChI Key: MJJDNTVYBYWPRW-UHFFFAOYSA-N
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Description

2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 g/mol . This compound is characterized by the presence of two chlorine atoms and a dioxolane ring attached to a benzophenone core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(1,3-dioxolan-2-yl)phenol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzophenone structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both chlorine atoms and the dioxolane ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJDNTVYBYWPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645082
Record name (2,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-52-9
Record name (2,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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